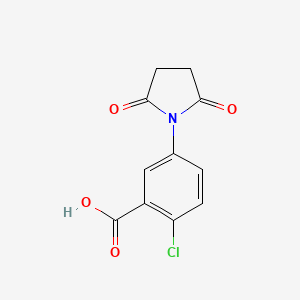

2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

Description

2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 2 and a 2,5-dioxo-pyrrolidin-1-yl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor scaffold. Its pyrrolidin-dione moiety may enhance interactions with enzymatic active sites, while the chloro group influences lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPUIQFBSACFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Iodination of 2-Chlorobenzoic Acid

The synthesis of 2-chloro-5-iodobenzoic acid serves as a critical intermediate for subsequent functionalization. As demonstrated in large-scale preparations, iodination of 2-chlorobenzoic acid employs iodine, ammonium persulfate, and sulfuric acid in acetic acid at 80–85°C, achieving >98% purity after recrystallization. This method leverages electrophilic aromatic substitution, where the electron-withdrawing chloro group directs iodination to the para position. The reaction’s regioselectivity is confirmed via HPLC analysis, which identifies <1% residual starting material and minimal di-iodinated byproducts.

Coupling with Pyrrolidinone Derivatives

Cyclization of Precursor Amides

Amide Formation and Intramolecular Cyclization

An alternative route begins with 2-chloro-5-aminobenzoic acid, which undergoes amidation with succinic anhydride to form 2-chloro-5-(3-carboxypropanamido)benzoic acid. Cyclization via dehydrative coupling, catalyzed by polyphosphoric acid (PPA) or thionyl chloride, yields the pyrrolidinone ring. This method mirrors cyclizations observed in pyrano[2,3-c]pyrazole syntheses, where InCl3 catalyzes heterocycle formation under ultrasound irradiation. Optimized conditions (40°C, 20 min) achieve >90% yields in related systems, suggesting potential efficacy for pyrrolidinone cyclization.

Tandem Oxidation-Cyclization Strategies

Oxidative cyclization of 2-chloro-5-(3-hydroxypropanamido)benzoic acid represents another pathway. Using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, the secondary alcohol oxidizes to a ketone, facilitating intramolecular amide coupling. This approach is analogous to the synthesis of 6-amino-5-cyanopyrano[2,3-c]pyrazoles, where oxidation steps are critical for ring closure.

Multi-Component Reaction Strategies

One-Pot Assembly Using InCl3 Catalysis

Four-component reactions (4CR) enable convergent synthesis of complex heterocycles. For example, ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile combine under InCl3 catalysis to form pyrano[2,3-c]pyrazoles in 80–95% yields. Adapting this strategy, 2-chlorobenzoic acid, a diketone (e.g., 2,5-hexanedione), and an amine precursor could undergo InCl3-mediated condensation to directly install the pyrrolidinone moiety. Ultrasonic irradiation (25 kHz, 250 W) enhances reaction efficiency by promoting reagent mixing and reducing activation energy.

Solvent and Temperature Optimization

Reactions in 50% ethanol/water mixtures balance solubility and reactivity, as evidenced by high yields in multi-component pyrazole syntheses. Maintaining temperatures at 40–60°C prevents thermal decomposition of acid-sensitive intermediates while ensuring sufficient energy for cyclization.

Comparative Analysis of Synthetic Routes

Key Observations:

- Halogenation-Coupling offers regioselectivity but requires hazardous iodine and strong acids.

- Amide Cyclization is step-efficient but depends on precursor availability.

- Multi-Component Reactions maximize convergence but demand precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into different functional groups, altering its chemical properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Therapeutic Applications

- Anticancer Activity :

- Anti-inflammatory Properties :

-

Neuroprotective Effects :

- Preliminary research has indicated that methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from oxidative stress .

Mechanistic Insights

The therapeutic effects of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate are attributed to its ability to interact with specific biological targets:

- Modulation of Protein Kinases : It has been observed to act on various protein kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies.

- Cytokine Regulation : The compound's influence on cytokine production highlights its potential use in immunotherapy and inflammatory conditions.

Data Tables

| Application Area | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Neuroprotection | Protection against oxidative stress |

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through caspase activation, providing a basis for its use as a potential chemotherapeutic agent .

- Case Study on Anti-inflammatory Effects :

- Neuroprotective Research :

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid involves its interaction with molecular targets and pathways within biological systems. The chloro and pyrrolidinone moieties contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent type, position, and ring systems. Key examples include:

Key Observations :

- Substituent Position : The position of the chloro group (e.g., 2-chloro in the target vs. 4-fluoro in ’s compound) alters electronic effects and steric hindrance, impacting binding affinity .

- Functional Groups : The 3-chlorophenyl group in I-5 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Implications :

- The target compound’s balance of lipophilicity and polarity makes it a versatile scaffold for further derivatization.

- Pyrimidine-dione derivatives () may exhibit better solubility but require structural optimization to avoid rapid clearance .

Biological Activity

2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid (chemical formula: CHClNO, molecular weight: 253.64 g/mol) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a chloro substituent and a pyrrolidine ring, which are known to enhance biological activity through various mechanisms. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 253.64 g/mol |

| InChI Key | VNFPUIQFBSACFO-UHFFFAOYSA-N |

| Physical Form | Powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Case Studies and Research Findings

Several studies have investigated the biological activities related to pyrrolidine derivatives, which provide insights into the potential applications of this compound:

- DPP-IV Inhibition : Research highlights the importance of structural modifications in enhancing DPP-IV inhibition. Inhibitors based on similar scaffolds have demonstrated improved potency through specific interactions with the enzyme's active site .

- Antibacterial Activity : A study evaluating pyrrole-based compounds found that certain derivatives exhibited significant antibacterial activity against resistant strains, suggesting that modifications to the benzoic acid core can lead to enhanced efficacy .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| DPP-IV Inhibition | Significant inhibition observed | |

| Antibacterial | MIC values between 3.12 - 12.5 µg/mL | |

| Cytotoxicity | Potential effects on cancer cells |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Feature | MIC (µg/mL) |

|---|---|---|

| Pyrrole Benzamide Derivative | Pyrrole ring | 3.125 - 12.5 |

| DPP-IV Inhibitor Analog | Chloro substitution | IC50 = X µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, and how can reaction yields be optimized?

- Methodology : Use multi-step organic synthesis involving Friedel-Crafts acylation or Suzuki coupling to introduce the pyrrolidin-dione moiety. Carboxylation steps via lithiation or Grignard reactions are critical for benzoic acid formation . Optimize yields by controlling reaction temperatures (e.g., 60–80°C for acylations) and using anhydrous conditions to minimize hydrolysis of intermediates.

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

- Methodology : Combine X-ray crystallography (using SHELX for refinement ), NMR (¹H/¹³C for substituent mapping), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, compare experimental XRD data with predicted PDB models (e.g., 8TCU ).

Q. What are the primary biological targets of this compound, and how is its inhibitory activity quantified?

- Methodology : Target identification via kinase inhibition assays (e.g., GSK-3β ). Use IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. For example, reported binding energy for GSK-3β is −31.5 kcal/mol in AutoDock 4.2 .

Advanced Research Questions

Q. How to design a computational docking study to evaluate this compound’s binding affinity against kinases like GSK-3β?

- Methodology : Retrieve the GSK-3β crystal structure (PDB: 1Q5K ). Prepare the ligand by optimizing its 3D conformation in Marvin Sketch. Run docking simulations in AutoDock 4.2 with Lamarckian genetic algorithms. Validate results using binding energy (<−30 kcal/mol) and hydrogen-bond distances (<2.5 Å) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodology : Compare substituent effects systematically. For example, replacing the pyrrolidin-dione with imidazolidinone (as in 8TCU ) alters hydrogen-bond networks. Use QSAR models to quantify electronic (Hammett constants) and steric (Taft parameters) contributions .

Q. How to address discrepancies in synthesis yields reported for halogenated benzoic acid derivatives?

- Methodology : Investigate purification techniques (e.g., recrystallization vs. column chromatography). For low yields (<40%), assess side reactions via LC-MS to detect intermediates like 2-chloro-5-(trifluoromethyl)benzoic acid .

Q. What crystallographic refinement protocols mitigate data inconsistencies in XRD studies?

- Methodology : Use SHELXL for high-resolution refinement (<1.0 Å), applying TWIN and BASF commands for twinned crystals. Cross-validate with simulated annealing in PHENIX to resolve electron density ambiguities .

Q. How to reconcile differences between in silico docking predictions and in vitro assay results for kinase inhibition?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess binding stability. Compare RMSD values (>2.0 Å indicates conformational drift). Adjust docking parameters (e.g., solvation models) to better match experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.